5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with bromine, chlorine, and methyl substituents at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate compound. This intermediate is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . The synthetic strategies and approaches to pyrazolopyridine derivatives have been extensively reviewed, highlighting various methods to assemble the pyrazolopyridine system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.
Cyclization Reactions: The pyrazole and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodization, para-methoxybenzyl chloride (PMB-Cl) for protection, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine produces an iodinated intermediate, while substitution reactions can yield a wide range of derivatives with different functional groups .
Scientific Research Applications
5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent downstream signaling pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but different substituents.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrazole ring fused to a pyrimidine ring.
Pyrazolo[4,3-e][1,2,4]triazine: A compound with a pyrazole ring fused to a triazine ring.
Uniqueness
5-Bromo-6-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substituents (bromine, chlorine, and methyl groups) and its ability to inhibit TRKs with high specificity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H5BrClN3 |
---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
5-bromo-6-chloro-1-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H5BrClN3/c1-12-7-4(3-10-12)2-5(8)6(9)11-7/h2-3H,1H3 |
InChI Key |
KHITZSCIJATZRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)Br)Cl |
Origin of Product |
United States |
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